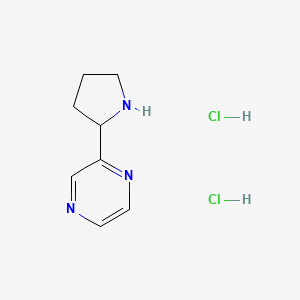
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Descripción general
Descripción
2-Pyrrolidin-2-yl-pyrazine dihydrochloride is a chemical compound with the CAS Number: 1361116-60-0 . It has a molecular weight of 222.12 and is a brown solid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 2-Pyrrolidin-2-yl-pyrazine dihydrochloride, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
2-Pyrrolidin-2-yl-pyrazine dihydrochloride is a brown solid . It has a molecular weight of 222.12 .Aplicaciones Científicas De Investigación
Spin Crossover and Magnetic Properties
The synthesis and magnetic properties of iron(II) spin crossover active complexes involving pyrazole-based ligands, including pyrazine units, are crucial. These materials' spin crossover (SCO) properties are significantly influenced by their synthesis, crystallization methods, and the nature of the final product. This area of research demonstrates the potential of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride in creating materials with tunable magnetic properties, which could be valuable in various technological applications, such as sensors, switches, and memory devices (J. Olguín, S. Brooker, 2011).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those from pyrazine, play a significant role in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds have been utilized in metal complex formation, catalyst design, asymmetric catalysis and synthesis, and have shown potent biological activities, highlighting the diverse applications of pyrazine derivatives in chemistry and biomedicine (Dongli Li et al., 2019).
Food Flavoring and Enhancement
The role of pyrazines in the Maillard reaction, which contributes to the flavor of baked, roasted, and nutty foods, is significant. Strategies for controlling pyrazine generation during food processing have been explored, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies. This research is pertinent to the food industry for enhancing flavor profiles while minimizing undesirable by-products (Hang Yu et al., 2021).
Pharmacological Applications
Pyrazine derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidiabetic effects. This highlights the therapeutic potential of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride and related compounds in developing new medications for a variety of diseases (S. Ferreira, C. Kaiser, 2012).
Direcciones Futuras
The future directions for 2-Pyrrolidin-2-yl-pyrazine dihydrochloride and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This is guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
2-pyrrolidin-2-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-7(10-3-1)8-6-9-4-5-11-8;;/h4-7,10H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNPOYOLITHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-2-yl-pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



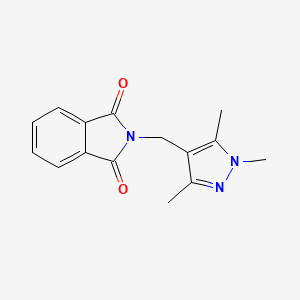



![2-[2-(2-Chloro-5,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1455030.png)

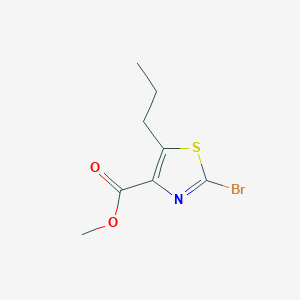

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

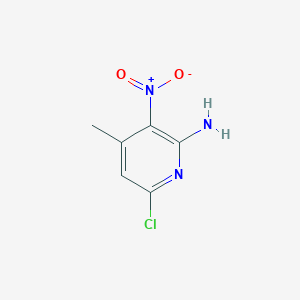

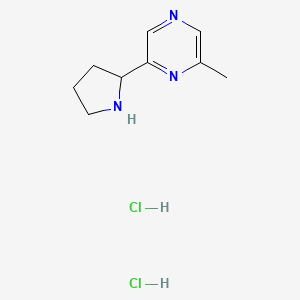
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)